Nonafluoropentanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F9NO/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWQYYCKXAKLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400587 | |
| Record name | Nonafluoropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13485-61-5 | |
| Record name | Nonafluoropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonafluoropentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Transformation Pathways of Nonafluoropentanamide
Investigation of Hydrolytic Transformation Pathways
The hydrolysis of amides is a fundamental organic reaction that leads to the cleavage of the carbon-nitrogen bond. For nonafluoropentanamide, this process is of particular interest as it results in the formation of persistent and environmentally relevant perfluorinated compounds.
The hydrolysis of amides can proceed under acidic or basic conditions, though the reactions are generally slower compared to other carboxylic acid derivatives like esters. libretexts.org
Under acidic conditions, the mechanism typically involves the following steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the amide's carbonyl oxygen. This step is favored because the nitrogen lone pair is involved in resonance with the carbonyl group, making the oxygen the more basic site. youtube.commasterorganicchemistry.com
Nucleophilic Attack by Water : The protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water. masterorganicchemistry.com This forms a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (ammonia or an amine).
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated amino group (e.g., NH₃). masterorganicchemistry.com
Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield the final carboxylic acid product.
This acid-catalyzed hydrolysis is generally considered irreversible because the amine leaving group is protonated under the acidic conditions, rendering it non-nucleophilic and unable to participate in the reverse reaction. youtube.commasterorganicchemistry.com
| Step | Description of Acid-Catalyzed Hydrolysis |
|---|---|
| 1 | Protonation of the carbonyl oxygen atom by an acid catalyst. |
| 2 | Nucleophilic attack by a water molecule on the carbonyl carbon. |
| 3 | Proton transfer from the new hydroxyl group to the nitrogen atom. |
| 4 | Elimination of the protonated amine/ammonia as the leaving group. |
| 5 | Deprotonation of the carbonyl oxygen to form the final carboxylic acid. |
The hydrolysis of this compound directly leads to the formation of a perfluorinated carboxylic acid (PFCA). Specifically, the cleavage of the amide bond results in nonafluoropentanoic acid and ammonia.
This transformation is a significant pathway for the environmental formation of PFCAs from precursor compounds. Studies on other poly- and perfluorinated substances have demonstrated that biotransformation and chemical degradation can yield stable perfluorinated carboxylates. nih.govsemanticscholar.org The extreme stability of the carbon-fluorine bond ensures that the perfluoroalkyl chain remains intact during the hydrolysis of the amide functional group.
Reactivity with Solvated Electrons in Advanced Reduction Processes
Advanced reduction processes utilizing solvated electrons offer a potent method for degrading highly stable fluorinated compounds. A solvated electron is a free electron in a solution that acts as a powerful reducing agent. wikipedia.org These reactive species can initiate the degradation of this compound through single-electron transfer mechanisms. researchgate.net
The transfer of a single electron from a donor (the solvated electron) to the this compound molecule is the initial step in the reduction process. This transfer can lead to the cleavage of chemical bonds, primarily the C-F or C-N bonds, through different mechanistic pathways. nih.gov
In a concerted dissociative cleavage mechanism, the attachment of the electron to the molecule and the fragmentation of a bond occur simultaneously in a single step. The energy gained from the electron transfer is directly channeled into breaking a specific bond before the molecule can exist as a stable radical anion. This pathway is often associated with molecules that have a very weak bond or a low-energy pathway to dissociation.
Alternatively, the reduction can proceed via a stepwise mechanism. In this pathway, the single-electron transfer first results in the formation of a transient radical anion intermediate. This intermediate has a finite lifetime during which the excess electron is localized within a molecular orbital. Subsequently, this radical anion undergoes unimolecular dissociation, leading to the cleavage of a bond and the formation of a radical and an anion. nih.gov The stability of the intermediate radical anion is a key factor in determining whether the cleavage is stepwise or concerted.
| Feature | Concerted Dissociative Cleavage | Stepwise Cleavage |
|---|---|---|
| Number of Steps | One | Two |
| Key Event | Simultaneous electron transfer and bond breaking. | Formation of a radical anion intermediate, followed by bond breaking. |
| Intermediate | None | Radical anion |
Influence of Molecular Structure and Functional Groups on Reactivity of this compound
The reactivity of this compound is significantly influenced by its distinct molecular structure, which is characterized by a perfluorinated butyl chain (C4F9) attached to an amide functional group (-CONH2). The interplay between the highly electronegative fluorine atoms and the amide group dictates the compound's chemical behavior and transformation pathways.
Effects of Electron-Withdrawing and Electron-Donating Groups
The nonafluorobutyl group (C4F9) in this compound acts as a potent electron-withdrawing group. This is due to the high electronegativity of the fluorine atoms, which inductively pull electron density away from the carbon backbone and, consequently, from the adjacent amide functional group. This strong electron-withdrawing effect has several important consequences for the reactivity of the molecule.
The acidity of the amide protons (N-H) is also increased. The electron-withdrawing nature of the C4F9 group helps to stabilize the conjugate base (amide anion) that would be formed upon deprotonation. This makes the amide protons more acidic compared to those in non-fluorinated amides.
Conversely, if electron-donating groups were present on the nitrogen atom of the amide, they would counteract the electron-withdrawing effect of the perfluoroalkyl chain to some extent. Electron-donating groups would increase the electron density on the amide nitrogen and reduce the electrophilicity of the carbonyl carbon, thereby decreasing the reactivity towards nucleophiles. However, in the case of the unsubstituted this compound, no such electron-donating groups are present.
The influence of these electronic effects on reactivity is a key aspect of the chemistry of per- and polyfluoroalkyl substances (PFAS).
Positional Reactivity Analysis (e.g., alpha, beta, gamma, terminal sites)
A positional reactivity analysis of this compound involves considering the different sites within the molecule that are susceptible to chemical attack. These sites include the carbonyl carbon, the amide nitrogen, and the various carbon atoms along the perfluoroalkyl chain.
Alpha (α) Position: The carbon atom adjacent to the carbonyl group (the α-carbon) is part of the perfluorinated chain. Due to the strong electron-withdrawing effect of the adjacent fluorine atoms and the carbonyl group, this position is sterically hindered and electronically deactivated towards many common reactions that might occur at the α-position of non-fluorinated amides.
Beta (β), Gamma (γ), and Subsequent Positions: The C-C bonds within the perfluoroalkyl chain are generally strong. However, computational studies on related perfluoroalkyl carboxylic acids (PFCAs) suggest that under thermal degradation conditions, C-C bond cleavage can occur. The bond dissociation energies for C-C bonds in perfluorinated chains are typically in the range of 75-90 kcal/mol. While specific data for this compound is not available, it is plausible that thermal decomposition could involve the cleavage of these bonds.
Terminal Site (ω-carbon): The terminal trifluoromethyl (CF3) group is generally the most stable part of the perfluoroalkyl chain due to the high strength of the C-F bonds at this position.
Amide Functional Group: The amide group itself is a primary site of reactivity. As previously discussed, the carbonyl carbon is susceptible to nucleophilic attack. The N-H bonds can undergo deprotonation, and the C-N bond can be cleaved under certain conditions, such as enzymatic hydrolysis. While abiotic hydrolysis of the C-N bond in perfluoroalkyl amides is generally slow under environmental conditions, it can be a significant transformation pathway in biological systems. For instance, a study on N-ethylperfluorooctanamide (a related compound) showed stability to hydrolysis at pH 8.5 over 8 days, but enzymatic hydrolysis is considered a likely fate.
The following table summarizes the likely reactivity at different positions of the this compound molecule based on general principles of perfluoroalkyl chemistry.
| Position | Description | Expected Reactivity | Potential Reactions |
| Carbonyl Carbon | Part of the amide functional group | High (electrophilic) | Nucleophilic attack (e.g., hydrolysis) |
| Amide Nitrogen | Part of the amide functional group | Moderate | Deprotonation, bond cleavage |
| α-Carbon | Carbon adjacent to the carbonyl | Low | Sterically hindered, electronically deactivated |
| β, γ-Carbons | Carbons within the perfluoroalkyl chain | Low (under ambient conditions), Moderate (under thermal stress) | C-C bond cleavage (thermal decomposition) |
| Terminal CF3 | End of the perfluoroalkyl chain | Very Low | Highly stable |
Kinetic Modeling for Reaction Rate Constant Predictions
For related classes of per- and polyfluoroalkyl substances (PFAS), such as perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs), detailed chemical kinetic models have been developed to describe their pyrolysis and incineration. These models typically incorporate numerous elementary reactions, including unimolecular decomposition, oxidation, and hydrolysis steps. The reaction rate parameters for these models are often estimated using computational chemistry methods, such as density functional theory (DFT).
A hypothetical kinetic model for the degradation of this compound would need to consider several potential reaction pathways, including:
Hydrolysis: Both acid- and base-catalyzed hydrolysis of the amide bond would be important pathways to consider. The rate constants for these reactions would depend on pH and temperature.
khyd,acid = Aacid * exp(-Eaacid / RT) * [H+]
khyd,base = Abase * exp(-Eabase / RT) * [OH-]
Thermal Decomposition: At elevated temperatures, the cleavage of C-C and C-N bonds would become significant. A kinetic model for thermal decomposition would include rate constants for these bond-breaking steps.
kthermal = Athermal * exp(-Eathermal / RT)
Atmospheric Oxidation: In the atmosphere, reaction with hydroxyl radicals (•OH) could be a transformation pathway. The rate constant for this reaction would be crucial for determining the atmospheric lifetime of this compound.
kOH = AOH * exp(-EaOH / RT) * [•OH]
The table below presents a conceptual framework for the types of data that would be required to develop a comprehensive kinetic model for this compound, drawing on analogous data for other PFAS. The values presented are hypothetical and for illustrative purposes only, as specific experimental data for this compound is lacking.
| Reaction Pathway | Key Parameters | Hypothetical Rate Constant Expression | Significance |
| Acid-Catalyzed Hydrolysis | Activation Energy (Ea), Pre-exponential Factor (A), pH | k = A * exp(-Ea/RT) * [H+] | Important in acidic aqueous environments. |
| Base-Catalyzed Hydrolysis | Activation Energy (Ea), Pre-exponential Factor (A), pH | k = A * exp(-Ea/RT) * [OH-] | Important in alkaline aqueous environments. |
| Thermal Decomposition (C-N cleavage) | Bond Dissociation Energy (BDE) | Rate depends on temperature and BDE. | Dominant pathway at high temperatures. |
| Thermal Decomposition (C-C cleavage) | Bond Dissociation Energy (BDE) | Rate depends on temperature and BDE. | Contributes to fragmentation at high temperatures. |
| Atmospheric Oxidation | Reaction rate with •OH | kOH | Determines atmospheric lifetime. |
Further experimental and computational research is necessary to determine the specific rate constants and build a reliable kinetic model for the reaction and transformation pathways of this compound.
Computational and Theoretical Chemical Studies of Nonafluoropentanamide
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool to complement experimental findings by providing a molecular-level understanding of chemical reactions. nih.gov DFT calculations are instrumental in elucidating the thermodynamics and kinetics of reactions involving PFAS like Nonafluoropentanamide, particularly in advanced reduction processes. nih.gov
A key application of DFT in this context is the calculation of the aqueous-phase one-electron reduction potential (E°'red,aq). This parameter offers quantitative data on the likelihood of a reduction reaction occurring at various sites within a molecule. For this compound, DFT calculations have been employed to determine the E°'red,aq at different carbon positions along its fluoroalkyl chain. These calculations are crucial for identifying the most probable sites for electron-induced degradation.
The calculated one-electron reduction potentials for this compound at its different reactive sites are presented in the table below. These values help in quantitatively assessing the reactivity of each site towards reduction.
Table 1: Calculated Aqueous-Phase One-Electron Reduction Potentials (E°'red,aq) for this compound
| Reactive Site | E°'red,aq (V) |
|---|---|
| Alpha (α) | -3.45 |
| Beta (β) | -3.58 |
| Gamma (γ) | -3.55 |
| Terminal | -4.04 |
Data sourced from Michigan Technological University Digital Commons.
The one-electron reduction potentials calculated via DFT are fundamental in determining the dominant reaction mechanisms for the degradation of this compound. nih.gov The primary mechanisms for electron-induced reactions include association, concerted dissociative cleavage, and stepwise cleavage. nih.gov By analyzing the E°'red,aq values for all possible elementary reactions, researchers can identify the most energetically favorable degradation pathways and the specific reactive sites where these reactions are initiated. nih.gov
For instance, the reaction mechanism is influenced by the molecular structure and the functional groups present. nih.gov In the case of this compound, the presence of strong carbon-fluorine (C-F) bonds and electron-withdrawing functional groups suggests that a stepwise mechanism, involving the formation of an intermediate radical anion, could be a plausible pathway for its reduction. nih.gov The calculated reduction potentials indicate the relative reactivity of the alpha, beta, gamma, and terminal positions, thereby pinpointing the most susceptible sites for reductive degradation.
Predictive Modeling of Chemical Reactivity and Transformations
Predictive modeling plays a crucial role in assessing the environmental fate of the vast number of PFAS. Computational tools are being developed and utilized to forecast the reactivity and transformation of these persistent chemicals.
The Chemical Transformation Simulator (CTS) is a publicly available web-based tool that predicts the transformation pathways of organic chemicals in various environmental and biological systems. nih.govrsc.orgosti.gov To enhance the predictive capabilities for PFAS, specialized reaction libraries have been developed. nih.govrsc.orgosti.gov These libraries are curated with generalized reaction schemes derived from peer-reviewed literature on PFAS degradation processes, including biodegradation, oxidation, and metabolism. nih.gov
For compounds like this compound, the CTS, in conjunction with the PFAS reaction library, can be used to predict potential transformation products. nih.govrsc.orgosti.govresearchgate.net This predictive approach is invaluable for identifying plausible intermediate products that may not have been experimentally verified, thus aiding in suspect screening during non-targeted analysis of environmental samples. nih.gov
Linear Free Energy Relationships (LFERs) are established to correlate thermodynamic properties, such as the one-electron reduction potential, with kinetic data, like reaction rate constants. In the context of this compound and other PFAS, LFERs have been developed between the DFT-calculated E°'red,aq values and experimentally measured rate constants of reactions with hydrated electrons (eₐₒ⁻). nih.gov
These LFERs serve as a valuable screening tool to predict the electron-induced degradability of a large number of PFAS for which experimental data is scarce. nih.gov By leveraging the calculated reduction potentials of this compound, these relationships can provide an estimation of its reactivity in aqueous-phase advanced reduction processes. nih.gov
Advanced Computational Approaches in Molecular Studies
While conventional DFT methods provide significant insights into the static, time-independent properties of molecules, the degradation of persistent compounds like PFAS often involves complex, dynamic processes. To capture these intricacies, advanced computational methods are being explored.
Recent developments in computational chemistry have introduced advanced quantum dynamical methods for a more profound understanding of PFAS degradation. These include:
Ab initio molecular dynamics (AIMD): This method allows for the simulation of molecular motion and chemical reactions by calculating the forces on atoms from first principles.
DFT-based metadynamics: This technique is used to explore the potential energy surface of a reaction and identify transition states and reaction pathways.
High-temperature reactivity studies: These simulations can probe the degradation of PFAS under conditions relevant to thermal treatment methods.
Real-time time-dependent DFT (RT-TDDFT): This approach can simulate the electronic response of a molecule to time-dependent external fields, providing insights into photochemical degradation processes.
These advanced computational tools offer a time-dependent perspective on the degradation mechanisms of PFAS, moving beyond the static picture provided by conventional DFT calculations. acs.org They hold the promise of revealing critical mechanistic information that is not accessible through traditional computational approaches. acs.org
Advanced Analytical Methodologies for Nonafluoropentanamide Research
Chromatographic and Spectrometric Techniques for Nonafluoropentanamide Analysis
Chromatographic and spectrometric methods are fundamental to the analysis of this compound, providing the necessary sensitivity and selectivity for its detection and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In GC-MS, the sample is first vaporized and introduced into a gas chromatograph, where it is separated into its individual components based on their boiling points and polarity as they pass through a capillary column. thermofisher.com Each separated component then elutes from the column at a specific retention time. thermofisher.comufl.edu
Following separation, the components enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). nih.govyoutube.comnih.gov This process generates charged molecules (ions) and characteristic fragment ions, which are then separated based on their mass-to-charge ratio (m/z). thermofisher.comyoutube.com The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. For quantification, the size of the chromatographic peak is proportional to the amount of the substance present. ufl.edu
For enhanced selectivity and sensitivity, particularly in complex matrices, triple quadrupole gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. thermofisher.com This technique involves multiple stages of mass analysis, which helps to reduce background interference and improve detection limits. thermofisher.com
| Parameter | Description | Relevance to this compound Analysis |
| Stationary Phase | The coating inside the GC column that interacts with the sample components. | Selection is based on the polarity of this compound to achieve optimal separation from other compounds in the sample. |
| Carrier Gas | An inert gas (e.g., helium, nitrogen) that carries the vaporized sample through the column. thermofisher.com | The choice of gas can affect the efficiency of the separation. |
| Ionization Mode | The method used to ionize the sample molecules in the mass spectrometer (e.g., EI, Chemical Ionization). nih.govnih.gov | EI is a common method that produces a reproducible fragmentation pattern, aiding in identification. |
| Mass Analyzer | The component of the mass spectrometer that separates ions based on their m/z ratio (e.g., quadrupole, ion trap). thermofisher.com | A triple quadrupole analyzer provides higher selectivity for trace-level analysis. thermofisher.com |
Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nebiolab.com It is particularly well-suited for analyzing polar, semi-volatile, and thermally labile compounds that may not be amenable to GC-MS. chromatographyonline.com The use of tandem mass spectrometry (LC-MS/MS) provides high analytical selectivity and sensitivity, making it ideal for detecting trace amounts of substances like this compound in complex mixtures. nebiolab.comnih.gov
The process begins with the injection of the sample into the liquid chromatograph, where it is separated based on interactions with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer's ion source, where they are ionized. Electrospray ionization (ESI) is a commonly used technique for this purpose. nebiolab.comchromatographyonline.com The resulting ions are then guided into the mass analyzer. nih.gov Triple quadrupole mass spectrometers are frequently used in clinical and environmental diagnostics, allowing for the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, a process known as selected reaction monitoring (SRM). thermofisher.comnih.gov This high degree of specificity allows for accurate quantification even at very low concentrations. chromatographyonline.com
| Technique | Principle | Application in this compound Research |
| Liquid Chromatography (LC) | Separates analytes based on their interaction with a stationary and a mobile liquid phase. nih.gov | Isolates this compound from interfering matrix components. |
| Electrospray Ionization (ESI) | Creates gas-phase ions from a liquid solution by applying a high voltage to a capillary. nebiolab.comnih.gov | Efficiently ionizes this compound for mass spectrometric detection. |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to increase selectivity and sensitivity. nebiolab.comnih.gov | Enables the development of highly accurate and reproducible assays for this compound quantification. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed chemical structure of molecules. thieme-connect.de It operates by detecting the magnetic properties of certain atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, in the presence of a strong magnetic field. mdpi.com The resulting NMR spectrum provides a wealth of information about the molecule's connectivity and the local chemical environment of each atom. thieme-connect.de
For fluorinated compounds like this compound, ¹⁹F NMR is particularly powerful. The fluorine-19 nucleus has a high natural abundance and sensitivity, similar to that of protons, and its chemical shifts are highly sensitive to the local electronic environment. nih.gov This makes ¹⁹F NMR an excellent tool for identifying and quantifying fluorinated substances. nih.gov Detailed analysis of the NMR spectrum, including chemical shifts and coupling constants, can confirm the structure of this compound and provide insights into its conformational dynamics and interactions with other molecules.
| NMR Parameter | Information Provided | Significance for this compound |
| Chemical Shift (δ) | Indicates the local electronic environment of a nucleus. mdpi.com | Provides a unique fingerprint for the different fluorine atoms within the this compound structure. |
| Spin-Spin Coupling | Reveals information about the connectivity of atoms within the molecule. | Helps to confirm the bonding arrangement of the carbon, fluorine, and nitrogen atoms. |
| **Relaxation Times (T₁ and T₂) ** | Relates to the motion and dynamics of the molecule in solution. mdpi.com | Can be used to study the interaction of this compound with other molecules or surfaces. |
Development of High-Throughput Analytical Platforms for Chemical Screening
High-throughput screening (HTS) involves the use of automated technologies to rapidly test a large number of chemical compounds for a specific biological activity. nih.gov These platforms are essential for efficiently screening vast chemical libraries to identify substances that interact with specific biological targets. stanford.eduspringernature.com HTS assays can be either biochemical, measuring the effect of a compound on a purified target like an enzyme, or cell-based, assessing the compound's effect on whole cells. nih.gov
The development of HTS platforms is relevant to this compound research as a means to quickly assess its potential biological interactions and toxicological profile. By screening this compound against a wide array of biological targets, researchers can identify potential mechanisms of action and prioritize further in-depth studies. Techniques such as fluorescence resonance energy transfer (FRET) and high-content screening are often employed in these platforms. nih.gov
Quality Control and Assurance Protocols in Analytical Research
A robust quality assurance (QA) and quality control (QC) program is fundamental to ensure the reliability and defensibility of analytical data. aafco.org This involves a set of operating principles that, when strictly followed, produce data of known and defensible quality. ucdavis.edu Key components of a QA/QC program in the context of this compound analysis include the use of standard operating procedures (SOPs), regular instrument calibration, and the analysis of quality control samples.
Laboratories must establish and adhere to documented procedures for all aspects of the analytical process, from sample receipt and storage to data analysis and reporting. gtfch.org This includes ensuring the proper labeling and handling of samples to maintain their integrity. gtfch.org Method validation is also a critical step to demonstrate that an analytical method is suitable for its intended purpose. Furthermore, the performance of analytical systems should be regularly checked using appropriate test mixtures to prevent false negative results. gtfch.org
| QA/QC Element | Purpose | Implementation in this compound Analysis |
| Standard Operating Procedures (SOPs) | To ensure consistency and reproducibility of analytical methods. gtfch.org | Detailed, written protocols for every step of the this compound analysis. |
| Instrument Calibration | To ensure the accuracy of the analytical instruments. | Regular calibration of GC-MS/MS and LC-MS/MS systems using certified reference standards. |
| Method Validation | To confirm that the analytical method is accurate, precise, and reliable for its intended use. | Performing studies to determine parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, and specificity for this compound. |
| Quality Control Samples | To monitor the performance of the analytical method on an ongoing basis. | Inclusion of blanks, duplicates, and spiked samples in each analytical batch. |
| Reference Materials | To provide a benchmark for accuracy and traceability. | Use of certified reference materials of this compound, when available. |
Nonafluoropentanamide in Advanced Materials Science and Supramolecular Chemistry
Integration within Supramolecular Systems
Trisamides with Linear Perfluorinated Side Chains
Trisamides, molecules possessing three amide groups often arranged around a central core, are well-known for their ability to self-assemble into extended hydrogen-bonded networks. The introduction of linear perfluorinated side chains, derived from compounds like nonafluoropentanamide, imparts unique characteristics to these systems. The inherent solvophobicity of the perfluorinated chains in many common solvents drives the aggregation of these molecules, while the amide groups provide the directional hydrogen bonding necessary for the formation of well-defined structures.
The synthesis of such trisamide derivatives typically involves the amidation reaction between a central triamine or tricarboxylic acid core and a corresponding perfluorinated carboxylic acid or amine, respectively. The resulting amphiphilic molecules possess a polar amide core and nonpolar, fluorinated peripheries.
Self-Assembly and Ordered Structures
The self-assembly of trisamides bearing this compound-derived side chains is a thermodynamically driven process. In suitable solvents, these molecules organize themselves to minimize unfavorable interactions between the fluorinated chains and the surrounding medium. This often leads to the formation of columnar or fibrillar structures. Within these assemblies, the trisamide cores typically stack upon one another, stabilized by a network of intermolecular hydrogen bonds between the amide functionalities. The perfluorinated side chains then radiate outwards from this central core, creating a fluorous sheath.
The specific architecture of the self-assembled structures is influenced by a variety of factors, including the nature of the central core, the length and degree of fluorination of the side chains, the solvent, and the temperature. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of hydrogen bonding, while X-ray diffraction (XRD) and microscopy techniques provide insights into the packing and morphology of the resulting ordered structures.
Formation of Supramolecular Nanofibers
Under appropriate conditions, the self-assembly of trisamides with linear perfluorinated side chains can lead to the formation of high-aspect-ratio structures known as supramolecular nanofibers. These nanofibers are essentially one-dimensional polymers held together by non-covalent interactions. The formation of these fibers is a hierarchical process, starting from the assembly of individual molecules into primary aggregates, which then grow and elongate into nanofibers.
The properties of these supramolecular nanofibers, such as their diameter, length, and mechanical strength, are dictated by the underlying molecular design. The strong segregation between the fluorinated side chains and a non-fluorinated solvent is a key driving force for the formation of these well-defined, one-dimensional assemblies. The resulting nanofibers can exhibit remarkable properties, including high thermal stability and unique surface characteristics due to the high density of fluorine atoms on their periphery.
Fluorinated Compounds in Novel Material Development
The unique physicochemical properties of fluorinated compounds, such as high thermal and chemical stability, low surface energy, and hydrophobicity, make them highly desirable for the development of novel functional materials. This compound and its derivatives serve as important synthons for introducing these properties into a variety of material systems.
Applications in Functional Materials Research
The incorporation of this compound-derived moieties into polymers and other materials can lead to a wide range of functional applications. For instance, surfaces coated with such materials can exhibit superhydrophobicity and oleophobicity, making them useful for self-cleaning and anti-fouling applications. The low refractive index of fluorinated compounds is also exploited in the development of anti-reflective coatings and optical fibers.
Furthermore, the strong electron-withdrawing nature of the perfluoroalkyl group can influence the electronic properties of materials, leading to applications in organic electronics and sensors. The high stability of the carbon-fluorine bond also imparts excellent thermal and chemical resistance, making these materials suitable for use in harsh environments.
| Property Conferred by Fluorination | Potential Application Area |
| Low Surface Energy | Self-cleaning surfaces, Anti-fouling coatings |
| High Hydrophobicity & Oleophobicity | Water and oil repellent textiles |
| Low Refractive Index | Anti-reflective coatings, Optical cladding |
| High Thermal & Chemical Stability | High-performance polymers, Protective coatings |
| Electron-Withdrawing Nature | Organic electronics, Chemical sensors |
Electrospinning Techniques for Fiber Mat and Membrane Fabrication
Electrospinning is a versatile and widely used technique for the fabrication of non-woven fiber mats and membranes with fiber diameters in the nanometer to micrometer range. This process involves the application of a high voltage to a polymer solution or melt, which leads to the ejection of a charged jet that solidifies into a fiber as the solvent evaporates.
Polymers functionalized with this compound or similar perfluorinated moieties can be processed via electrospinning to create highly functional fiber mats. The presence of the fluorinated groups can significantly influence the electrospinning process and the properties of the resulting fibers. For example, the high solution viscosity and surface tension of some fluorinated polymers may require careful optimization of electrospinning parameters such as applied voltage, solution concentration, and flow rate to achieve uniform and bead-free fibers.
Surface Engineering and Design Principles
The field of surface engineering leverages the unique physicochemical properties of fluorinated compounds like this compound to create surfaces with specialized functionalities. The primary design principle revolves around the strategic incorporation of the highly fluorinated nonafluoropentyl group, which imparts low surface energy, and the amide functional group, which allows for directed intermolecular interactions.
Per- and polyfluoroalkyl substances (PFAS) are known for their use in creating water-repellent, grease-repellent, and dirt-repellent surfaces. taylorandfrancis.com This is due to the low surface tension achievable with fluorinated carbon chains. nih.gov For instance, a surface with uniformly organized trifluoromethyl (-CF3) groups can exhibit a solid surface tension as low as 6 mN/m. nih.gov this compound, with its C4F9 chain, can be expected to exhibit similar properties, making it a candidate for creating highly non-wettable and repellent coatings. pops.int The general principle involves applying these compounds to a substrate to form a durable, low-energy film. google.com
A key design consideration in the application of molecules for surface modification is the ability to form well-ordered, dense monolayers. In this regard, the amide group of this compound plays a crucial role. Amide functionalities are capable of forming strong intermolecular hydrogen bonds. ampp.orgresearchgate.net This directional and specific interaction can guide the self-assembly of molecules on a surface, leading to the formation of stable, oriented monolayers. ampp.orgresearchgate.net Research on analogous compounds, such as perfluoroalkyl amideethanethiols, has demonstrated that the intermolecular hydrogen bonding of the amide group provides significant orientational stability to self-assembled monolayers (SAMs) on metal surfaces. ampp.orgresearchgate.net This ordered arrangement is critical for achieving uniform surface properties.
The design principles for surface engineering using this compound and related compounds can be summarized in the following table:
| Design Principle | Key Molecular Feature of this compound | Desired Surface Property |
| Low Surface Energy | Nonafluoropentyl (C4F9) group | Hydrophobicity, Oleophobicity, Anti-fouling, Stain resistance |
| Intermolecular Adhesion | Amide (-CONH2) group | Formation of stable, ordered monolayers through hydrogen bonding |
| Controlled Assembly | Balance between fluorinated chain and amide group | Tunable surface wettability and functionality |
Potential for Nano-structured Materials
The molecular structure of this compound, featuring a rigid, fluorinated rod-like segment and a hydrogen-bonding amide head group, makes it a promising building block for the bottom-up fabrication of nano-structured materials through self-assembly. The principles of supramolecular chemistry, which involve non-covalent interactions to construct larger, ordered structures, are central to this potential.
The self-assembly of fluorinated amides is driven by a combination of forces. The primary interaction is the hydrogen bonding between amide groups, which can lead to the formation of one-dimensional chains or tapes. nih.gov In conjunction with this, the fluorinated chains can engage in dipole-dipole interactions and potentially segregate from other molecular components, a phenomenon known as fluorophobic/fluorophilic interactions. This interplay of interactions can lead to the formation of various nano-architectures.
Studies on related fluorinated molecules have demonstrated the formation of diverse supramolecular structures. For instance, the self-assembly of fluorinated cyclohexanes bearing amide groups leads to the formation of nanofibers. nih.gov Similarly, perfluorinated amphiphiles have been shown to self-assemble into complex morphologies such as cylindrical micelles and perforated vesicles. fu-berlin.de These examples highlight the versatility of fluorinated compounds in creating well-defined nanostructures.
For this compound, it can be hypothesized that in appropriate solvent systems, the molecules could self-assemble into structures such as:
Nanofibers: Formed by the stacking of molecules driven by amide hydrogen bonding, with the fluorinated tails radiating outwards.
Nanoribbons: A variation of nanofibers where the molecular arrangement is more planar.
Vesicles or Micelles: In amphiphilic systems where this compound is combined with other molecules, it could form the hydrophobic, fluorinated core of these nano-assemblies.
The potential of fluorinated amides in creating nano-structured materials is summarized in the table below, based on findings from analogous systems.
| Type of Nano-structure | Driving Interactions | Potential Application Areas |
| Nanofibers/Nanoribbons | Amide hydrogen bonding, Dipole-dipole interactions of C-F bonds | Scaffolds for tissue engineering, components in advanced composites, templates for mineralization |
| Self-Assembled Monolayers (SAMs) | Chemisorption to substrate, Intermolecular hydrogen bonding | Anti-corrosion coatings, low-friction surfaces, biosensors |
| Supramolecular Gels | Entanglement of self-assembled fibrillar networks | Stimuli-responsive materials, drug delivery systems |
The ability to control the self-assembly process by modifying external conditions such as solvent, temperature, and concentration would allow for the tuning of the resulting nano-structured materials' properties for specific applications in advanced materials science.
Innovative Research Methodologies in Chemical Biology and Environmental Science
Application of Machine Learning for Behavioral Phenotyping in Chemical Research
Machine learning is revolutionizing the field of behavioral toxicology by enabling high-throughput, automated, and objective analysis of complex behavioral data. These approaches allow for the identification of subtle behavioral changes induced by chemical exposure that may be missed by traditional observational methods.
Deep Autoencoder Models for Anomaly Detection in High-Dimensional Behavioral Datasets
Deep autoencoder models are a type of unsupervised neural network that can learn to identify patterns in large and complex datasets. In the context of behavioral research, these models can be trained on the behavior of unexposed organisms to learn a representation of "normal" behavior. When an organism is exposed to a chemical that alters its behavior, the autoencoder will be less able to reconstruct the new behavioral pattern, resulting in a higher reconstruction error. This deviation from the norm allows for the sensitive detection of anomalous behavior.
A study utilizing a deep autoencoder model for anomaly detection in toxicological studies identified Nonafluoropentanamide as a compound capable of inducing abnormal behavior in zebrafish larvae. This model was trained on raw behavioral tracking data and proved to be more sensitive in detecting abnormal behavior at lower concentrations compared to traditional statistical tests. The ability of deep autoencoders to distinguish between normal and abnormal behavior with high accuracy highlights their potential for identifying novel compounds that can elicit behavioral changes.
High-Throughput Behavioral Data Analysis and Feature Extraction
High-throughput screening (HTS) methods in behavioral research generate vast amounts of data that require sophisticated computational tools for analysis. Machine learning algorithms are adept at processing these large datasets to extract meaningful features that characterize different behaviors. These features can then be used to quantify the effects of chemical exposure on an organism's behavioral repertoire. For instance, in studies involving zebrafish larvae, automated video tracking systems can capture a wide range of behavioral endpoints, which are then processed to extract key features for analysis.
Computational Approaches for Phenotypic Pattern Recognition and Classification
Computational approaches are essential for recognizing and classifying the complex behavioral patterns that emerge from high-throughput screening. Machine learning classifiers can be trained to distinguish between different behavioral phenotypes, such as normal and abnormal swimming patterns in zebrafish. These models can identify subtle but consistent changes in behavior following chemical exposure. The application of these methods has successfully identified this compound as a compound that induces abnormal behavioral phenotypes, which were not detected by standard statistical methods alone.
Table 1: Compounds Identified by Deep Autoencoder Models as Inducing Abnormal Behavior
| Compound Name | Observed Effect |
|---|---|
| This compound | Induction of abnormal behavior |
| Perfluoro-n-octadecanoic acid | Induction of abnormal behavior |
| 8-Chloroperfluorooctylphosphonic acid | Induction of abnormal behavior |
| 3-Perfluoropentyl propanoic acid (5:3) | Induction of abnormal behavior |
Proteomic Approaches in Mechanistic Elucidation Studies
Proteomics, the large-scale study of proteins, offers powerful tools for understanding the molecular mechanisms by which chemicals exert their effects. By identifying the proteins that a chemical interacts with, researchers can gain insights into the biological pathways that are perturbed.
Identification of Chemical-Protein Interactions
As a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals, this compound has been noted for its potential to interact with proteins. Many PFAS compounds are known to bind to proteins, with human serum albumin (HSA) being a primary transport protein in the blood for these substances nih.gov. The binding of PFAS to proteins is a critical factor in their bioaccumulation and toxicokinetics nih.gov.
Research has been conducted to evaluate the binding of a range of PFAS, including amides like this compound, to human plasma proteins researchgate.net. These studies have shown that many of these emerging PFAS are highly bound to plasma proteins, though to a lesser extent than some legacy PFAS researchgate.net. Specifically, the fraction of unbound this compound in plasma has been measured, indicating its interaction with plasma proteins researchgate.net. Furthermore, a toxico-proteomics atlas of PFAS in zebrafish has been developed, which included this compound in its list of tested compounds, suggesting efforts to understand its protein interactions in this model organism scholaris.ca.
Advanced Mass Spectrometry in Proteomics Research
Advanced mass spectrometry (MS) techniques are central to modern proteomics and play a crucial role in identifying and quantifying chemical-protein interactions. Techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized to analyze complex biological samples.
In the context of this compound and related PFAS, GC-MS/MS has been employed to measure their binding to human plasma proteins researchgate.net. Additionally, LC-MS/MS methods have been utilized for the analysis of this compound epa.gov. These sensitive analytical methods are essential for detecting and quantifying the presence of chemicals like this compound and for elucidating their interactions with the proteome.
Table 2: Analytical Methodologies Used in the Study of this compound
| Methodology | Application in this compound Research |
|---|---|
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Measurement of human plasma protein binding researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Analysis of the compound epa.gov |
Future Research Trajectories for Nonafluoropentanamide
Advancements in Synthetic Strategies and Green Chemistry Methodologies
Future research will prioritize the development of more efficient and environmentally benign methods for synthesizing nonafluoropentanamide. Traditional amide synthesis often involves hazardous reagents and generates significant waste. scispace.com Green chemistry principles are driving innovation toward more sustainable alternatives. dovepress.comresearchgate.net
Key areas of focus will include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase product yields for amide synthesis, all while minimizing solvent use. tandfonline.com
Solvent-Free Reactions: Conducting synthesis in the absence of solvents is a core goal of green chemistry. semanticscholar.org Methods involving the direct heating of reactants, such as nonafluoropentanoic acid and an amine source with a green catalyst like boric acid, represent a promising avenue. scispace.com Another approach uses mechanochemistry in a continuous flow process to achieve solvent-free amide synthesis. digitellinc.com
Catalyst Development: The exploration of reusable and non-toxic catalysts is crucial. Boric acid has been shown to be an effective catalyst for amidation under solvent-free conditions. scispace.com Further research into novel, recyclable catalysts will enhance the sustainability of this compound production.
These advancements aim to make the synthesis of this compound not only more efficient but also safer and more aligned with the principles of sustainable development. sciencedaily.com
Table 1: Comparison of Synthetic Methodologies for Amide Synthesis
| Methodology | Advantages | Disadvantages | Research Focus |
|---|---|---|---|
| Conventional Synthesis | Well-established procedures | Long reaction times, use of hazardous solvents and reagents, significant waste generation | N/A |
| Microwave-Assisted | Rapid reaction times (minutes), high yields, reduced solvent use tandfonline.com | Requires specialized equipment | Optimization for this compound synthesis |
| Solvent-Free (Thermal) | Eliminates solvent waste, simplifies purification nih.gov | Potential for thermal decomposition of sensitive substrates scispace.com | Development of low-temperature catalysts |
| Solvent-Free (Mechanochemical) | Rapid, continuous flow possible, scalable digitellinc.com | Requires specialized milling or extrusion equipment | Application to fluorinated reactants |
Exploration of Novel Catalytic Transformations and Reaction Pathways
A significant frontier in the chemistry of this compound involves using its inherent structure to direct new catalytic transformations. The fluoroamide functional group can act as a directing group, enabling the selective functionalization of otherwise inert C–H bonds. acs.orgrsc.org This opens up pathways to create more complex molecules with tailored properties.
Future research will likely explore:
Iron-Catalyzed C–H Fluorination: Researchers have demonstrated that an N-fluoroamide can undergo iron-catalyzed, directed fluorination of benzylic, allylic, and unactivated C–H bonds. acs.orgnih.govacs.org Applying this methodology to substrates containing a this compound moiety could allow for late-stage fluorination, a powerful strategy in drug discovery. acs.org The reaction proceeds under mild conditions with a low-cost iron catalyst, making it an attractive pathway for creating novel fluorinated compounds. nih.gov
Copper-Catalyzed Cross-Coupling: Copper catalysts are effective in mediating the arylation of 1H-perfluoroalkanes. nih.gov Similar strategies could be developed where the this compound group directs the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.com This would enable the integration of the nonafluoropentylamide structure into larger, more complex molecular architectures.
These catalytic strategies move beyond the synthesis of the compound itself and into its application as a functional building block in organic synthesis. rsc.orgresearchgate.net
Table 2: Emerging Catalytic Systems for Fluoroamide Functionalization
| Catalytic System | Transformation | Potential Application for this compound | Key Features |
|---|---|---|---|
| Iron(II) Triflate | Amide-directed C–H fluorination acs.orgacs.org | Late-stage fluorination of molecules containing the amide | Uses an inexpensive, earth-abundant metal; proceeds under mild conditions nih.gov |
| Copper/Phenanthroline | C–H arylation of perfluoroalkanes nih.gov | Directed C–H arylation to form complex aryl-perfluoroalkyl structures | Enables coupling of readily available perfluoroalkyl sources with aryl halides |
| Copper(I) Iodide | Perfluoroalkoxylation of alkyl halides nih.gov | Development of related transformations for C-O bond formation | Eliminates the need for costly ligands and tolerates a wide range of functional groups |
Integration of Multiscale Computational and Experimental Techniques for Comprehensive Characterization
A deeper understanding of this compound's physicochemical properties is essential for its application. Future research will increasingly rely on a synergistic approach that combines computational modeling with advanced experimental characterization techniques. epa.gov
Computational Approaches:
Molecular Dynamics (MD) Simulations: MD simulations can be used to investigate the behavior of this compound at interfaces, its interaction with various surfaces, and its adsorption properties. nih.gov
Density Functional Theory (DFT): DFT calculations can elucidate electronic structure, reaction mechanisms, and spectroscopic properties. acs.org For instance, DFT has been used to understand the energetics of iron-catalyzed C–H fluorination pathways involving fluoroamides. acs.org
Pharmacokinetic Modeling: Computational models can predict the behavior of perfluorinated compounds in biological systems, which is crucial for applications in medicinal chemistry. epa.gov
Experimental Techniques:
Fluorine-19 NMR (¹⁹F NMR): This technique is a powerful tool for quantifying and identifying organofluorine compounds, offering an unbiased method of analysis without requiring prior knowledge of the specific fluorine-carbon bonds present. researchgate.net
Combustion Ion Chromatography (CIC): CIC is used for extractable organofluorine (EOF) analysis, providing a measure of the total organofluorine content in a sample. chromatographyonline.comnih.gov
Mass Spectrometry (MS): Advanced MS techniques, including GC-MS and LC-MS, are vital for the identification and quantification of this compound and its reaction products. nih.gov
Combining these methods will provide a comprehensive picture of the compound's structure, reactivity, and interactions, guiding the design of new materials and applications. mdpi.com
Table 3: Integrated Techniques for Characterization of this compound
| Technique | Type | Information Provided | Application Area |
|---|---|---|---|
| Molecular Dynamics (MD) | Computational | Adsorption behavior, interfacial dynamics, conformational analysis nih.gov | Materials science, environmental fate |
| Density Functional Theory (DFT) | Computational | Reaction energetics, electronic structure, spectroscopic prediction acs.org | Reaction mechanism analysis, catalyst design |
| ¹⁹F Nuclear Magnetic Resonance | Experimental | Structural confirmation, quantification of fluorinated species researchgate.net | Synthesis verification, quality control |
| Combustion Ion Chromatography | Experimental | Total extractable organofluorine content nih.gov | Environmental analysis, material composition |
| Mass Spectrometry | Experimental | Molecular weight determination, structural fragmentation patterns nih.gov | Product identification, metabolic studies |
Expansion into Advanced Functional Materials Research and Engineering
The unique properties imparted by the perfluoroalkyl chain—such as hydrophobicity, thermal stability, and low surface energy—make this compound an attractive building block for advanced functional materials. nih.gov Research in this area will focus on incorporating the this compound moiety into larger structures to create materials with novel properties.
Future research trajectories include:
Fluoropolymers: Incorporating this compound into polymer backbones or as side chains can create fluoropolymers with specialized properties. tandfonline.com These materials could find applications in coatings, membranes, and advanced textiles due to their durability and resistance to harsh conditions. nih.gov
Liquid Crystals: Perfluoroalkyl chains are known to influence the mesomorphic behavior of liquid crystals. mdpi.com Attaching this compound to a mesogenic core could lead to the development of new liquid crystalline materials with applications in displays and sensors. sioc-journal.cnresearchgate.net The fluorinated segment can promote the formation of highly ordered smectic phases. mdpi.com
Self-Assembling Systems: The distinct hydrophobic and lipophobic nature of the fluorinated chain can be exploited to drive the self-assembly of amphiphilic molecules containing this compound into micelles, vesicles, or surface monolayers. researchgate.net
These avenues of research will leverage the molecular properties of this compound to engineer materials with precisely controlled macroscopic functions. mdpi.com
Development of Integrated Analytical and Machine Learning Pipelines for Chemical Discovery
The pace of chemical discovery can be significantly accelerated by integrating automated experimentation, advanced analytics, and machine learning (ML). beilstein-journals.org For this compound, this approach can be used to optimize reaction conditions, discover new catalytic transformations, and predict the properties of novel materials. chemrxiv.org
A future research pipeline would involve:
Data Generation: Using high-throughput experimentation (HTE) to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis and functionalization of this compound.
Model Training: Employing ML algorithms (e.g., random forests, Bayesian optimization) to build predictive models from the HTE data. duke.edu These models can predict reaction outcomes like yield and selectivity. beilstein-journals.org
Active Learning: Using the trained models to suggest the next set of experiments most likely to lead to improved results. nih.gov This active learning loop minimizes the number of experiments needed to achieve an optimal outcome. duke.edu
Discovery and Optimization: Applying this pipeline to identify novel reaction conditions, discover new catalysts for transformations involving this compound, and predict the properties of new functional materials derived from it. acs.org
This data-driven workflow represents a paradigm shift from traditional, intuition-driven research to a more efficient and systematic approach to chemical innovation. nih.gov
Table 4: Machine Learning Pipeline for this compound Research
| Stage | Description | Tools & Techniques | Objective |
|---|---|---|---|
| 1. Data Acquisition | Automated or semi-automated experiments to generate initial reaction data. | High-Throughput Experimentation (HTE) robots, parallel reactors. | Create a structured dataset of reaction inputs and outputs (e.g., yield). |
| 2. Feature Engineering | Convert chemical structures and reaction parameters into machine-readable formats. | Molecular descriptors, reaction fingerprints. | Represent the chemical space numerically for the ML model. |
| 3. Model Training | Train a predictive model on the initial dataset. | Random Forests, Gradient Boosting, Neural Networks, Bayesian Optimization. duke.edu | Create a model that accurately predicts reaction outcomes. |
| 4. Active Learning Loop | The model suggests new experiments to perform. The results are fed back into the dataset to retrain and improve the model. | Active Learning algorithms, automated lab protocols. nih.gov | Efficiently explore the parameter space and converge on optimal conditions. |
| 5. Deployment | Use the optimized model to predict ideal conditions for new substrates or to design novel materials. | Predictive modeling software, materials informatics platforms. | Accelerate the discovery of new applications and synthetic routes. |
Q & A
Q. How should researchers document and justify methodological deviations when replicating this compound studies?
- Methodological Answer : Deviations (e.g., alternative fluorination agents) must be explicitly justified in the "Materials and Methods" section, citing feasibility or safety concerns. Error propagation analyses and uncertainty quantification (e.g., Monte Carlo simulations) validate the impact of deviations on conclusions. Transparency in reporting aligns with ethical research standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
